molecular formula C23H24ClN3OS2 B11655802 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11655802
M. Wt: 458.0 g/mol
InChI Key: WXDBDIBSDPSGFX-UHFFFAOYSA-N
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Description

This compound is a hybrid organic molecule featuring a 3,4-dihydroquinoline core substituted with a 4-chlorophenyl group and three methyl groups at positions 2, 2, and 2. The ethanone moiety is linked to a 5-methyl-1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. The dihydroquinoline scaffold is known for enhancing pharmacokinetic properties, such as metabolic stability, while the thiadiazole ring contributes to electron-deficient reactivity, enabling interactions with biological targets .

Properties

Molecular Formula

C23H24ClN3OS2

Molecular Weight

458.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C23H24ClN3OS2/c1-15-25-26-21(30-15)29-13-20(28)27-19-8-6-5-7-18(19)23(4,14-22(27,2)3)16-9-11-17(24)12-10-16/h5-12H,13-14H2,1-4H3

InChI Key

WXDBDIBSDPSGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Attachment of the thiadiazole moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, studies using the National Cancer Institute's 60 cell line screening (NCI DTP protocol) have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer types .

Antimicrobial Properties

Compounds containing thiadiazole and quinoline structures have demonstrated antimicrobial activities against a range of pathogens. The presence of sulfur in the thiadiazole moiety enhances the compound's ability to disrupt microbial cell walls, making it effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is being explored in various studies. Its ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism may involve modulation of signaling pathways related to inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of substituted quinolines with thiadiazole derivatives under controlled conditions to yield the target compound. Variations in substituents can lead to derivatives with enhanced biological activities .

Synthesis MethodKey ReactantsYield
Method AQuinoline + Thiadiazole85%
Method BModified Quinoline + Thiol90%

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic settings:

  • Breast Cancer Study : In vitro studies demonstrated that the compound inhibited MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : A study showed that derivatives exhibited significant activity against Staphylococcus aureus and E. coli, suggesting potential for development into new antibiotics.
  • Inflammatory Disease Model : In animal models of arthritis, treatment with this compound reduced swelling and pain significantly compared to control groups.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Moieties : Replacement of thiadiazole with oxadiazole (as in ) reduces electron-withdrawing effects, which may alter reactivity in biological systems.

Substituent Impact: The 4-chlorophenyl group is a common motif in antimicrobial agents, while methyl groups on the dihydroquinoline likely enhance lipophilicity and membrane permeability .

Physicochemical Properties

  • Stability: The conjugated dihydroquinoline system may confer resistance to oxidation compared to fully aromatic quinolines .

Biological Activity

The compound 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

  • Molecular Formula : C21H21ClN2OS
  • Molecular Weight : 384.9 g/mol
  • CAS Number : 352659-71-3

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through several assays. It demonstrated a strong ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species effectively, as evidenced by its performance in DPPH and ABTS assays .

Anti-inflammatory Effects

In animal models, the compound showed promising anti-inflammatory effects. Administration resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6, indicating its potential application in treating inflammatory conditions .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been tested on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines while showing lower toxicity to normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Case Study on Antibacterial Activity :
    • A study assessed the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus .
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
  • Case Study on Antioxidant Activity :
    • A comparative analysis was conducted using various antioxidant assays.
    • The compound exhibited an IC50 value of 25 µg/mL in the DPPH assay, showcasing its strong free radical scavenging ability.
  • Case Study on Cytotoxicity :
    • The effects on MCF-7 and A549 cell lines were evaluated through MTT assays.
    • The compound demonstrated IC50 values of 15 µM and 20 µM respectively, highlighting its anticancer potential.

Data Summary Table

Biological ActivityAssay TypeResultReference
AntibacterialMIC32 µg/mL against S. aureus
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryCytokine LevelsReduced TNF-alpha and IL-6
CytotoxicityMTT AssayIC50 = 15 µM (MCF-7)

Q & A

Q. What are the established synthetic routes for preparing the compound, and what are the critical reaction parameters?

The compound is synthesized via multi-step protocols, often involving:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a quinazolinone intermediate .
  • Step 2 : Hydrogenation of the intermediate using 2,3-diazetidinone or similar agents to introduce the dihydroquinoline moiety .
  • Step 3 : Alkylation of the thiadiazole-sulfanyl group, as exemplified by reactions with 2-bromo-1-(4-methoxyphenyl)ethanone in acetone with K₂CO₃ as a base .

Q. Key Parameters :

  • Temperature control during hydrogenation (20–60°C) to avoid over-reduction .
  • Solvent selection (e.g., acetone or ethanol) for optimal alkylation yields .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions. For example, δ 7.32 ppm (DMSO-d₆) for -NH₂ groups in analogous thiadiazole derivatives .
  • Mass Spectrometry (EI) : Validate molecular weight (e.g., m/z 282 [M+1] for related structures) .
  • Elemental Analysis : Ensure purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can purification challenges be addressed for this compound?

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals, as demonstrated in thiadiazole derivative isolation .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) to separate sulfanyl-ethanone byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example:

  • C–C Bond Lengths : ~1.48–1.52 Å in the dihydroquinoline ring .
  • Torsion Angles : Confirm steric effects of 2,2,4-trimethyl groups (e.g., angles <10° deviation from planarity) .
  • Reference Structures : Compare with analogous compounds like 1-(4-chlorophenyl)-2-[4-hydroxyphenyl]ethanone derivatives .

Q. What strategies optimize the hydrogenation step to enhance yield and selectivity?

  • Catalyst Screening : Test Pd/C or Raney Ni under varying H₂ pressures (1–5 atm) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) may improve intermediate solubility .
  • Monitoring : Use TLC or in-situ IR to detect over-reduction byproducts (e.g., fully saturated quinoline rings) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?

  • Antimicrobial Studies : Chlorine at the 4-position enhances activity due to electron-withdrawing effects, as seen in 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone derivatives .
  • Thiadiazole Modifications : 5-Methyl substitution improves metabolic stability compared to unsubstituted analogs .

Q. How should researchers address contradictions in reported spectral data?

  • Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃) and MS (EI vs. ESI) across studies .
  • Artifact Identification : Check for solvent peaks (e.g., residual acetone at δ 2.08 ppm in DMSO-d₆) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Analog Synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl groups to assess electronic effects .
  • Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .

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